molecular formula C11H11ClN2O B1405862 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol CAS No. 1267158-10-0

2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol

Cat. No.: B1405862
CAS No.: 1267158-10-0
M. Wt: 222.67 g/mol
InChI Key: LALGOESMTRNWFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The attachment of the phenyl and ethanol groups would likely involve further steps, possibly including a Grignard reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, and the ethanol group. The presence of the chlorine atom on the phenyl ring would likely have a significant impact on the electronic properties of the molecule, possibly making it more reactive .


Chemical Reactions Analysis

As an organic compound containing a pyrazole ring, this molecule could potentially undergo a variety of chemical reactions. These might include electrophilic aromatic substitution reactions on the phenyl ring, or reactions involving the ethanol group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethanol group could potentially make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Bioevaluation of Pyrazole Derivatives

Pyrazoles, including structures similar to 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol, are crucial in the development of compounds with significant agrochemical and pharmaceutical activities. These derivatives are synthesized under various conditions and exhibit a wide range of physical and chemical properties, such as antimicrobial, antifungal, antiviral, and antioxidant activities. The review by Sheetal et al. (2018) highlights the importance of pyrazole derivatives in scientific research due to their versatile biological activities and the development of novel synthetic strategies for these compounds (Sheetal et al., 2018).

Ethanol as an Alternative Energy Source

Research on ethanol, including its production and applications as an alternative energy source, is relevant to understanding the broader implications of compounds like this compound in bioconversion processes. G. Swati et al. (2013) discuss the potential of utilizing lignocellulosic materials for ethanol production, highlighting the importance of optimizing processes for efficient ethanol production from renewable resources (G. Swati et al., 2013).

Chlorophenols and Environmental Implications

Chlorophenols, which share a structural component with the chlorophenyl group in this compound, have been studied for their environmental impact, especially in relation to municipal solid waste incineration. The review by Yaqi Peng et al. (2016) focuses on chlorophenols as precursors to dioxins in chemical and thermal processes, underlining the environmental and health implications of these compounds (Yaqi Peng et al., 2016).

Bioconversion to Bioethanol

The bioconversion of carbon monoxide-rich gases or waste gases into bioethanol is another area of interest, offering insights into the potential uses of ethanol-derived compounds. The critical review by Haris Nalakath Abubackar et al. (2011) elaborates on the microbial aspects of converting syngas components to ethanol, emphasizing the advantages of this bioconversion process in producing ethanol as a minor end-product from renewable resources (Haris Nalakath Abubackar et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are known to have biological activity, and could potentially interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could potentially include further studies to explore its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given that many pyrazole derivatives are known to be biologically active .

Properties

IUPAC Name

2-[4-(2-chlorophenyl)pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-11-4-2-1-3-10(11)9-7-13-14(8-9)5-6-15/h1-4,7-8,15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALGOESMTRNWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN(N=C2)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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